3-(4-fluorobenzenesulfonyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]propanamide
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Overview
Description
3-(4-fluorobenzenesulfonyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]propanamide is a synthetic organic compound that features a unique combination of fluorinated aromatic rings and an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorobenzenesulfonyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]propanamide typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the Fluorophenyl Groups: Fluorinated aromatic compounds can be introduced via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.
Sulfonylation: The sulfonyl group can be introduced using sulfonyl chlorides in the presence of a base.
Amidation: The final step involves the formation of the amide bond, typically through the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorobenzenesulfonyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings.
Coupling Reactions: Palladium-catalyzed coupling reactions can be used to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride or halogenating agents can be employed.
Coupling Reactions: Palladium catalysts and ligands such as triphenylphosphine are commonly used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.
Industry: The compound could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(4-fluorobenzenesulfonyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]propanamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and thereby exerting its effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-chlorophenyl)sulfonylpropanamide
- N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-bromophenyl)sulfonylpropanamide
- N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-3-(4-methylphenyl)sulfonylpropanamide
Uniqueness
The presence of fluorine atoms in 3-(4-fluorobenzenesulfonyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]propanamide can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it potentially more effective in certain applications compared to its non-fluorinated analogs.
Properties
IUPAC Name |
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfonylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N3O4S/c18-12-3-1-11(2-4-12)16-21-22-17(26-16)20-15(23)9-10-27(24,25)14-7-5-13(19)6-8-14/h1-8H,9-10H2,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APECXPMPWOZHNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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